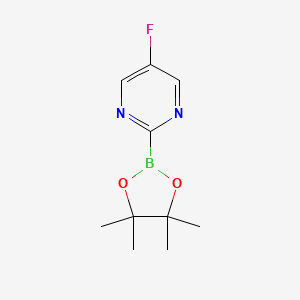
5-Fluoropyrimidin-2-ylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyrimidin-2-ylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the boronic acid pinacol ester group makes it a versatile building block for the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidin-2-ylboronic acid pinacol ester typically involves the reaction of 5-fluoropyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-fluoropyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoropyrimidin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Common reagents include acids like hydrochloric acid or sulfuric acid, and the reaction is typically performed in aqueous or alcoholic solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding fluoropyrimidine, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
5-Fluoropyrimidin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoropyrimidin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in certain reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Fluorophenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
5-Fluoropyrimidin-2-ylboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the boronic ester group. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions with high selectivity and efficiency sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-13-5-7(12)6-14-8/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOGMTGFHXEFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)

![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)


![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)




![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)



